molecular formula C8H9BrO3S B8807401 (4-Bromo-2-(methylsulfonyl)phenyl)methanol CAS No. 773873-27-1

(4-Bromo-2-(methylsulfonyl)phenyl)methanol

Cat. No. B8807401
M. Wt: 265.13 g/mol
InChI Key: WMMVLULSTWDXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-(methylsulfonyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H9BrO3S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
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properties

CAS RN

773873-27-1

Product Name

(4-Bromo-2-(methylsulfonyl)phenyl)methanol

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

(4-bromo-2-methylsulfonylphenyl)methanol

InChI

InChI=1S/C8H9BrO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3

InChI Key

WMMVLULSTWDXKF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-methansulfonyl-benzaldehyde (1.0 g, 3.88 mmol) in EtOH (11 mL)/THF (2.5 mL) was added NaBH4 (1.29 g, 34.2 mmol) in three portions. The reaction was carefully quenched with water and the product was extracted with EtOAc, dried (Na2SO4), and purified by silica gel chromatography to give 735 mg of (4-bromo-2-methansulfonyl-phenyl)-methanol.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring solution of methyl 4-bromo-2-(methylsulfonyl)benzoate (1000 mg, 3.41 mmol) in THF (20 mL) at −78° C. was added DIBAL-H solution (1.0 M in hexanes, 7.50 ml, 2.20 equiv.) dropwise. The mixture was stirred for 15 min and then gradually warmed to room temperature and stirred for another 4 hour. LCMS indicated clean conversion of the starting material to the product. The reaction was quenched with sodium bicarbonate, and then concentrated to dryness. The resulting solids were stirred with DCM (100 ml) for 1 hour and then filtered. The solids were rinsed with EtOAc until the rinse was free of product. The combined filtrate were dried over sodium sulfate, concentrated to dryness to give the desired product (788 mg)
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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